

Spectroscopic Data Analysis of Mycoleptodiscin A: A Technical Guide

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Compound of Interest

Compound Name: Mycoleptodiscin A

Cat. No.: B15579971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Mycoleptodiscin A**, a pentacyclic drimane-fused-indole alkaloid. The data presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development. **Mycoleptodiscin A** is a reddish-orange solid with a molecular formula of $C_{22}H_{25}NO_2$, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).^[1]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Mycoleptodiscin A**. This data is critical for the structural elucidation and verification of the compound.

NMR Spectroscopic Data

The 1H and ^{13}C NMR data were acquired on a 600 MHz and 150 MHz spectrometer, respectively, using deuterated methanol (CD_3OD) as the solvent.^[1]

Table 1: 1H NMR Data for **Mycoleptodiscin A** (600 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	1.10	m	11.4
1 β	1.63	m	
2	1.70	m	
3 α	1.55	m	
3 β	1.65	m	
5	1.95	d	11.4
7 α	1.48	m	
7 β	1.58	m	
8	1.60	m	
9	2.15	d	
11	2.95	s	6.6
12-Me	0.95	s	
13-Me	0.92	s	
14-Me	0.88	d	
15-Me	1.25	d	
NH	10.8	br s	7.8
H-4'	7.55	d	
H-5'	7.05	t	
H-6'	7.15	t	
H-7'	7.45	d	

Table 2: ^{13}C NMR Data for **Mycoleptodiscin A** (150 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
1	40.1
2	19.1
3	42.5
4	34.2
5	56.1
6	37.5
7	18.8
8	28.1
9	50.2
10	41.8
11	60.5
12-Me	33.8
13-Me	22.1
14-Me	16.5
15-Me	15.1
2'	125.1
3'	108.8
3a'	128.2
4'	119.5
5'	120.1
6'	122.5
7'	111.9
7a'	137.8

C=O (1)	183.5
C=O (2)	180.1

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis is crucial for determining the elemental composition and exact mass of a compound.

Table 3: HRMS Data for **Mycoleptodiscin A**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	352.1964	352.1958

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Data for **Mycoleptodiscin A** (KBr)

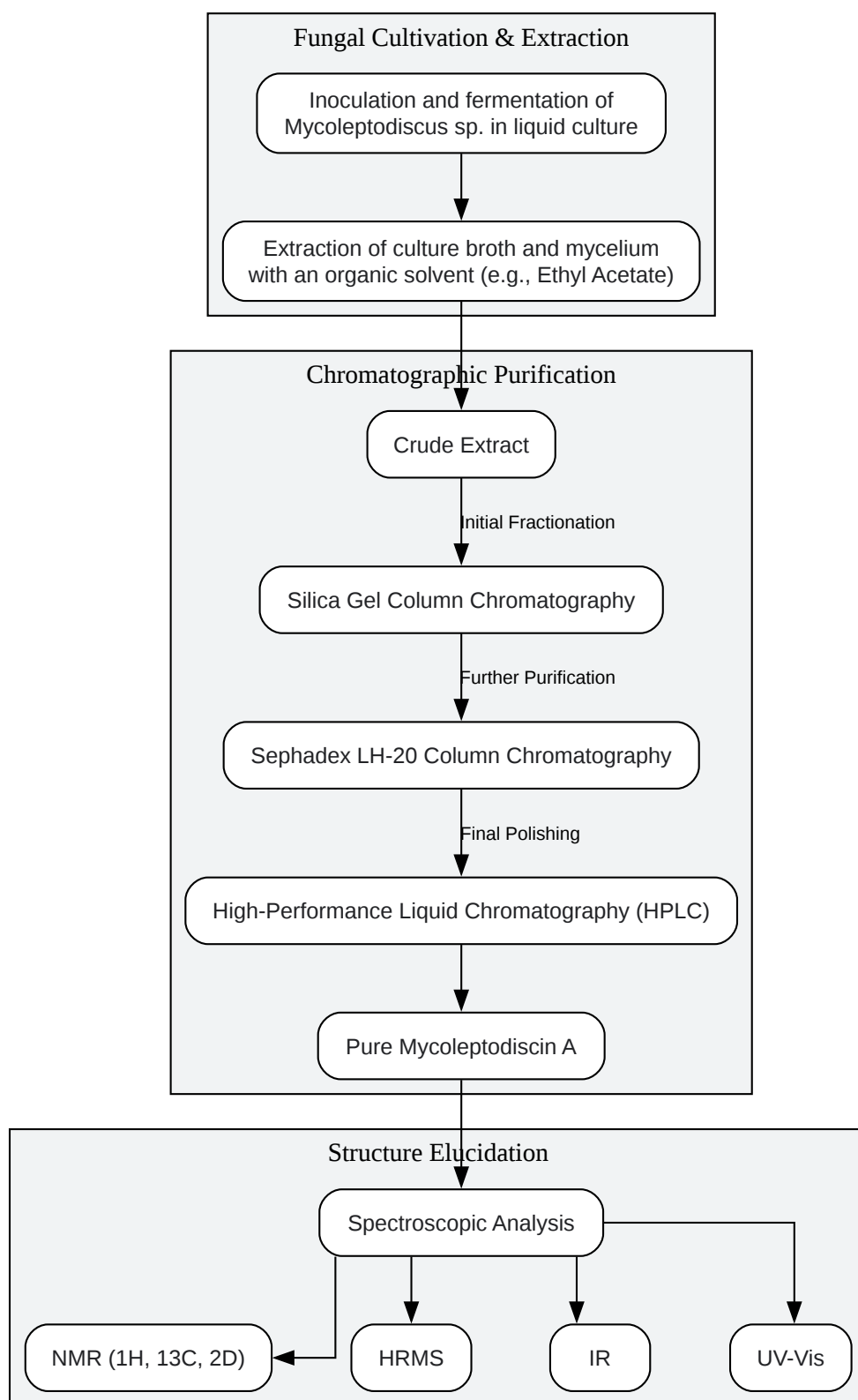
Wavenumber (ν_{max} , cm ⁻¹)	Assignment
2928	C-H stretch (alkane)
2848	C-H stretch (alkane)
1739	C=O stretch (quinone)
1457	C=C stretch (aromatic)
755	C-H bend (aromatic)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Isolation of Mycoleptodiscin A

Mycoleptodiscin A is a natural product isolated from the endophytic fungus *Mycoleptodiscus* sp.[1][2] The general workflow for its isolation and characterization is outlined in the diagram below.



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Caption: General workflow for the isolation and structural elucidation of **Mycoleptodiscin A**.

NMR Spectroscopy

- **Sample Preparation:** A sample of pure **Mycoleptodiscin A** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD_3OD). The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **Mycoleptodiscin A** is prepared in a suitable solvent, typically methanol or acetonitrile.
- **Instrumentation:** The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, via an electrospray ionization (ESI) source.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Analysis:** The exact mass of the molecular ion is determined, and the elemental composition is calculated using the instrument's software. The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **Mycoleptodiscin A** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

- **Data Analysis:** The positions and intensities of the absorption bands are correlated to the presence of specific functional groups within the molecule.

Biological Activity

While Mycoleptodiscin B has been reported to exhibit promising antimicrobial and anticancer activities, the biological profile for **Mycoleptodiscin A** has not been extensively reported.[2] One study showed that **Mycoleptodiscin A** demonstrated only modest effects against a selection of fungi and oomycetes.[2] Due to the limited available data on its biological activity, no specific signaling pathways have been elucidated for **Mycoleptodiscin A**. Further research is required to explore its pharmacological potential.

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References

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